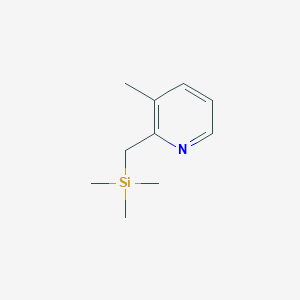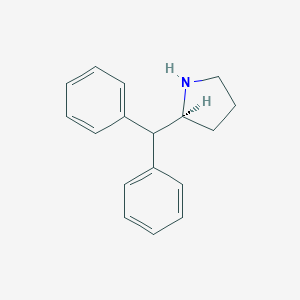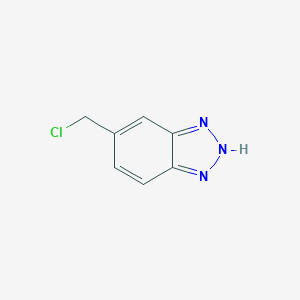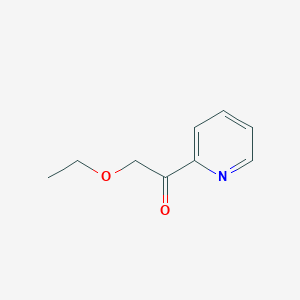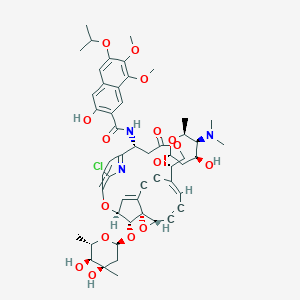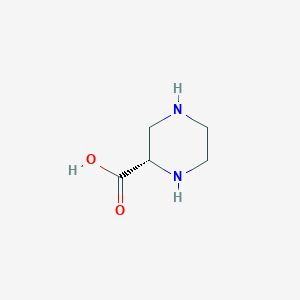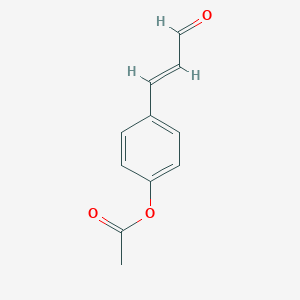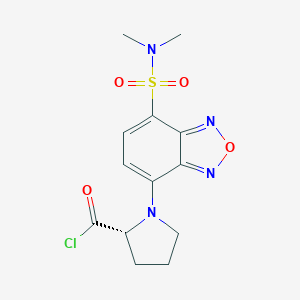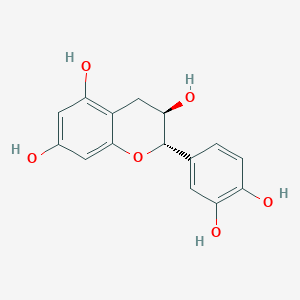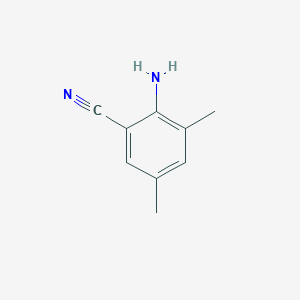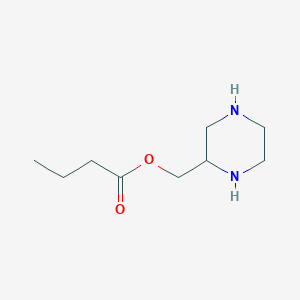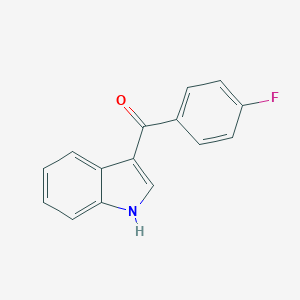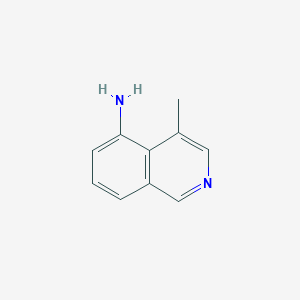
4-Methylisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylisoquinolin-5-amine is a chemical compound that belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The synthesis and functionalization of such compounds are crucial for exploring their properties and applications.
Synthesis Analysis
The synthesis of 4-methylisoquinolines has been achieved through several methods. One efficient approach is a one-pot synthesis involving a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization, which allows for the incorporation of various functional groups and yields the desired products in good amounts . Another method described involves the tosylation of a 3-hydroxy-4-nitroisoquinoline followed by tosylate displacement by amine nucleophiles. This method provides a route to differentiate nitrogen substituents at positions 3 and 4, which are not readily accessible by other synthetic routes . Additionally, an environmentally friendly synthetic method has been reported for 1,2-dihydroisoquinoline frameworks using a three-component reaction without the need for catalysts under mild conditions .
Molecular Structure Analysis
The molecular structure of 4-methylisoquinolin-5-amine consists of a methyl group at the fourth position and an amine group at the fifth position on the isoquinoline scaffold. This structure is amenable to further functionalization and can serve as a precursor to more complex molecules. The synthesis of related compounds, such as 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline, demonstrates the versatility of the isoquinoline core when subjected to domino condensation and Heck cyclization reactions .
Chemical Reactions Analysis
Isoquinolines, including 4-methylisoquinolines, can undergo various chemical reactions that allow for the introduction of different substituents and the formation of new bonds. The Heck reaction is a commonly used method to introduce substituents at the C4 position, as demonstrated in the synthesis of C4-substituted isoquinolines . These reactions are pivotal for the generation of diverse isoquinoline derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylisoquinolin-5-amine and its derivatives are influenced by the substituents present on the isoquinoline core. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. For instance, the cytotoxicity of C4-substituted isoquinolines has been evaluated, and some derivatives have shown activity against tumor cell lines, indicating the potential for the development of new therapeutic agents .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
4-Methylisoquinolin-5-amine and its derivatives have been extensively studied for their reactivity and applications in organic synthesis. For instance, the compound has been utilized in redox-annulation processes, highlighting its versatility in dual C-H functionalization. These reactions are significant for constructing complex molecules, emphasizing the compound's role in developing synthetic methodologies (Paul, Adili, & Seidel, 2019). Additionally, studies on the synthesis of isoquinolines via palladium-catalyzed processes further demonstrate the compound's utility in creating pharmacologically relevant structures, showcasing its significance in medicinal chemistry research (Chen et al., 2021).
Pharmacological Research and Drug Discovery
In pharmacological research, 4-Methylisoquinolin-5-amine derivatives have been explored for their potential as ligands for various receptors, indicating their relevance in drug discovery. For example, bioisosteric strategies led to the identification of potent 5-HT6R ligands, contributing to the understanding of receptor interactions and the development of novel therapeutics (Staroń et al., 2015). Moreover, the synthesis and characterization of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines showcase the compound's potential in generating diverse chemical entities with possible therapeutic applications (Saeed, Abbas, Ibrar, & Bolte, 2014).
Neuroprotection and Central Nervous System (CNS) Disorders
Research has also investigated the neuroprotective effects of related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, which displayed protective actions against various neurotoxins in cultured rat mesencephalic neurons. This suggests potential applications in treating neurodegenerative diseases, highlighting the broader relevance of isoquinoline derivatives in neuroscience (Kotake et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
4-methylisoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRKDKBOIYXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621105 |
Source


|
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoquinolin-5-amine | |
CAS RN |
194032-18-3 |
Source


|
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
